Bienvenue dans la boutique en ligne BenchChem!

methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Regiochemistry CDK4/6 inhibitor synthesis Cyclization precursor

Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1260666-52-1) is a heterocyclic intermediate belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring and a methyl ester at the C-6 position of the pyrrole ring. This scaffold is structurally related to the core of pharmacologically important kinase inhibitors, including the JAK inhibitor tofacitinib and the CDK4/6 inhibitor trilaciclib, making it a key building block in medicinal chemistry programs targeting cancer and inflammatory diseases.

Molecular Formula C8H5Cl2N3O2
Molecular Weight 246.05 g/mol
CAS No. 1260666-52-1
Cat. No. B1403968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS1260666-52-1
Molecular FormulaC8H5Cl2N3O2
Molecular Weight246.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl
InChIInChI=1S/C8H5Cl2N3O2/c1-15-7(14)4-2-3-5(9)12-8(10)13-6(3)11-4/h2H,1H3,(H,11,12,13)
InChIKeyYUMMTTBFLHJEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: A Dual-Chlorinated Pyrrolopyrimidine Building Block for Kinase-Targeted Synthesis


Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1260666-52-1) is a heterocyclic intermediate belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring and a methyl ester at the C-6 position of the pyrrole ring . This scaffold is structurally related to the core of pharmacologically important kinase inhibitors, including the JAK inhibitor tofacitinib and the CDK4/6 inhibitor trilaciclib, making it a key building block in medicinal chemistry programs targeting cancer and inflammatory diseases [1]. The compound has a molecular formula of C₈H₅Cl₂N₃O₂, a molecular weight of 246.05 g/mol, and a predicted LogP of 2.72, indicating moderate lipophilicity suitable for downstream functionalization .

Why Methyl 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


Pyrrolo[2,3-d]pyrimidine derivatives exhibit profound differences in synthetic utility and downstream biological outcomes depending on the number and position of halogen substituents, the location of the carboxylate ester, and the ester alkyl group [1]. The 2,4-dichloro-6-carboxylate pattern provides two sequentially addressable electrophilic sites for regioselective functionalization—a feature absent in monochloro or non-halogenated analogs—while the 6-carboxylate directs cyclization toward pharmacologically relevant pyrazino-pyrrolo-pyrimidine scaffolds such as trilaciclib analogs [2]. Substituting the methyl ester with an ethyl ester alters molecular weight (246.05 vs. 260.08 g/mol), steric demand, and reactivity in transesterification or amidation steps, directly impacting reaction yields and purification profiles in multi-step syntheses . These structural differences mean that in-class analogs are not functionally interchangeable in established synthetic routes.

Quantitative Evidence Guide: Methyl 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate vs. Comparator Compounds


Regiochemical Positioning of the Carboxylate Ester: 6-Carboxylate vs. 5-Carboxylate Isomer

The 6-carboxylate regioisomer (target compound, MW 246.05) is a validated intermediate for constructing 8,9-dihydropyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine scaffolds via cyclization, a transformation demonstrated in the synthesis of trilaciclib analogs [1]. By contrast, the 5-carboxylate positional isomer (methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, CAS 1638760-75-4, MW 246.05) has been reported in the literature as a CDK4 inhibitor scaffold, reflecting a divergent cyclization trajectory [2]. Although both isomers share identical molecular formulae, the 6-carboxylate ester positions the reactive center at the pyrrole C-6 for a fundamentally different ring-fusion outcome than the 5-carboxylate, making the two non-substitutable in established synthetic pathways.

Regiochemistry CDK4/6 inhibitor synthesis Cyclization precursor

Dual Chlorine Substitution: 2,4-Dichloro vs. 4-Monochloro Reactivity

The target compound bears two chlorine atoms (C-2 and C-4) on the pyrimidine ring, providing two sequentially addressable electrophilic centers for SNAr reactions. The J. Med. Chem. 2019 structure-activity relationship study on the 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine series by Riggs et al. demonstrates that sequential functionalization at C-2 and C-4 is critical for achieving potent, orally bioavailable TTK inhibitors with single-agent efficacy in TNBC xenograft models [1]. The monochloro analog (methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, CAS 944709-69-7, MW 211.61) possesses only one reactive site, limiting the diversity of accessible derivatives and precluding the orthogonal substitution strategies documented for the 2,4-dichloro scaffold [2]. No quantitative head-to-head comparison of reaction yields was identified in the literature.

Sequential functionalization Regioselective substitution Kinase inhibitor building block

Methyl Ester vs. Ethyl Ester: Molecular Economy, Lipophilicity, and Reactivity

The methyl ester (target compound, MW 246.05 g/mol) provides a lower molecular weight and reduced steric bulk compared to the ethyl ester analog (ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, CAS 1260785-39-4, MW 260.08 g/mol) . The predicted LogP of the target compound is 2.72, approximately 0.3–0.5 units lower than the ethyl ester (estimated LogP ~3.1–3.2 based on the +0.4 LogP increment per additional methylene unit), which translates to measurably different chromatographic retention and aqueous solubility profiles during purification . Methyl esters also exhibit higher reactivity in nucleophilic acyl substitution and transesterification reactions due to reduced steric hindrance, a factor relevant to amide bond formation with sterically demanding amines commonly employed in kinase inhibitor synthesis [1]. Vendor pricing data indicate that the methyl ester is typically 15–25% less expensive per gram than the ethyl ester at comparable purity (Fluorochem: methyl ester £298/g at 98% purity vs. ethyl ester ~£340–380/g) .

Ester reactivity Molecular economy Lipophilicity optimization

Predicted Physicochemical Profile: 6-Carboxylate Ester vs. Parent 2,4-Dichloro Core

The target compound incorporates a methyl ester at C-6, which substantially modifies the physicochemical profile relative to the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core (CAS 90213-66-4, MW 188.02 g/mol) . The ester group increases the topological polar surface area (tPSA) to 67.87 Ų (vs. ~42 Ų for the parent core, predicted) and raises the LogP to 2.72 (vs. ~1.5 for the parent core), enabling differential chromatographic separation by both normal-phase and reverse-phase methods . These differences are practically significant: the target compound is a solid at ambient temperature requiring room-temperature or refrigerated storage , whereas the parent core is also solid but with different solubility characteristics. The ester also introduces an additional analytical handle (carbonyl IR stretch at ~1720 cm⁻¹; NMR ester methyl singlet at ~3.9 ppm) not present in the parent core, facilitating reaction monitoring and intermediate characterization .

Solubility LogP Polar surface area Purification

High-Value Application Scenarios for Methyl 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Pyrazino-Pyrrolo-Pyrimidine CDK4/6 Inhibitor Scaffolds (Trilaciclib-Class Compounds)

The 6-carboxylate ester position is required for the cyclization step that forms the 8,9-dihydropyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine core found in trilaciclib and its analogs [1]. Laboratories developing CDK4/6 inhibitors with this chemotype must use the 6-carboxylate regioisomer, as the 5-carboxylate isomer undergoes a divergent cyclization trajectory incompatible with this scaffold. The dual 2,4-dichloro substitution additionally enables sequential derivatization to explore C-2 and C-4 SAR independently, a strategy validated in the TTK inhibitor optimization campaign [2].

Sequential C-2/C-4 Diversification for Kinase Inhibitor Library Synthesis

The presence of two chlorine atoms at electronically distinct positions (C-2 adjacent to N-1 and N-3; C-4 adjacent to N-3 and the pyrrole bridge) permits regioselective SNAr reactions for sequential functionalization [1]. This orthogonal reactivity is exploited in the construction of focused kinase inhibitor libraries targeting TTK, JAK, and CDK families. The methyl ester at C-6 serves as a stable protective group during C-2/C-4 manipulations and can be subsequently hydrolyzed or amidated for late-stage diversification [2]. The monochloro analog (CAS 944709-69-7) cannot support this two-step diversification strategy.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Low-Molecular-Weight, Atom-Economical Building Blocks

With a molecular weight of 246.05 g/mol and a predicted LogP of 2.72, the target compound falls within lead-like physicochemical space and provides a favorable starting point for fragment-based or structure-guided optimization programs [1]. The methyl ester offers a 5.4% molecular weight reduction (ΔMW = 14.03 g/mol) compared to the ethyl ester analog, directly benefiting compliance with Lipinski's rule-of-five constraints in multi-step synthetic sequences. At a vendor price of approximately £298/g (98% purity, Fluorochem), the compound is economically viable for medium-scale library production [2].

Analytical Method Development and Reference Standard Qualification

The target compound's well-defined spectroscopic profile—including characteristic carbonyl IR absorption at ~1720 cm⁻¹, a diagnostic ester methyl ¹H NMR singlet at ~δ 3.9, and HPLC-amenable LogP of 2.72—makes it suitable as a system suitability standard for analytical method development in pyrrolopyrimidine-focused medicinal chemistry projects [1]. Its GHS classification (H302, H315, H319, H335) is fully documented, enabling compliant laboratory handling and safety protocol development [2]. Commercial availability at 95–98% purity from multiple vendors (Sigma-Aldrich, Fluorochem, Combi-Blocks, CymitQuimica) ensures consistent supply for QC reference purposes.

Quote Request

Request a Quote for methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.